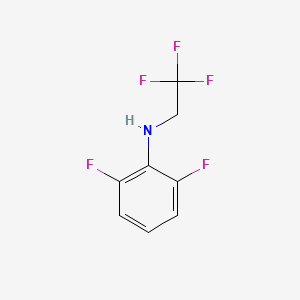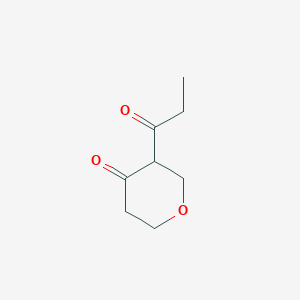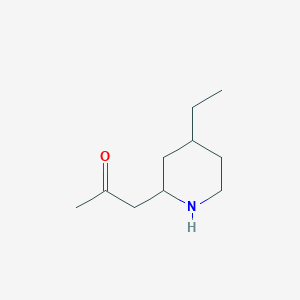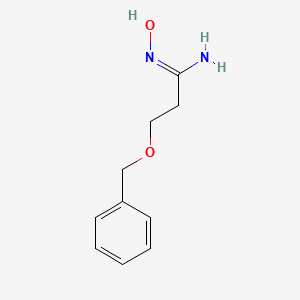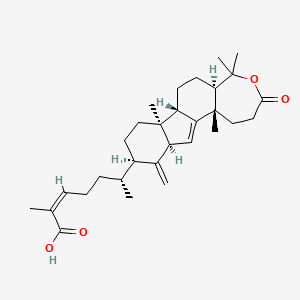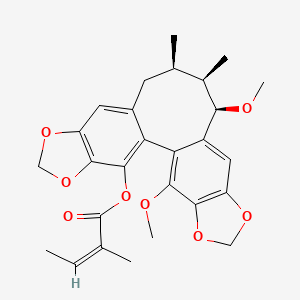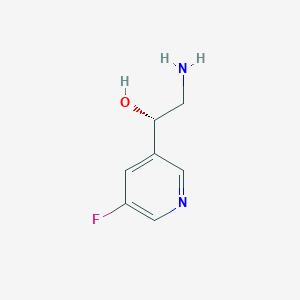![molecular formula C13H17ClN2O2 B13071158 Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is a chemical compound with the molecular formula C13H16N2O2·HCl and a molecular weight of 268.74 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the 2-azabicyclo[2.1.1]hexane core. This can be achieved through a series of cyclization reactions.
Introduction of the carbamate group: The next step involves the introduction of the carbamate group. This is usually done by reacting the bicyclic amine with benzyl chloroformate under basic conditions.
Formation of the hydrochloride salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler analog without the bicyclic structure.
N-benzyl-2-azabicyclo[2.2.1]heptane: A similar compound with a different bicyclic structure.
Uniqueness
Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride is unique due to its specific bicyclic structure and the presence of both a benzyl group and a carbamate functional group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H17ClN2O2 |
|---|---|
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
benzyl N-[(1S,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H/t10-,11-,12+;/m0./s1 |
Clave InChI |
HAWOMYSRFYRBHL-AHBISNNASA-N |
SMILES isomérico |
C1[C@H]2CN[C@@H]1[C@@H]2NC(=O)OCC3=CC=CC=C3.Cl |
SMILES canónico |
C1C2CNC1C2NC(=O)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)

